4,4'-Dihydroxy-3,3'-dinitrobenzophenone
Description
4,4'-Dihydroxy-3,3'-dinitrobenzophenone is a benzophenone derivative characterized by hydroxyl (-OH) groups at the 4,4' positions and nitro (-NO₂) groups at the 3,3' positions on the two phenyl rings. It is synthesized via a three-step process involving Friedel-Crafts acylation of chlorobenzene and chlorobenzoyl chloride, nitration with mixed acid, and alkaline hydrolysis in an alcohol-water medium. This method achieves a total yield of 78.34%, with recrystallization (using DMF and isopropanol) enhancing purity to 99.30% .
Properties
IUPAC Name |
bis(4-hydroxy-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-11-3-1-7(5-9(11)14(19)20)13(18)8-2-4-12(17)10(6-8)15(21)22/h1-6,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABHPMAMDHAYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37567-35-4 | |
| Record name | 4,4'-dihydroxy-3,3'-dinitrobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxy-3,3’-dinitrobenzophenone can be synthesized through a multi-step process involving Friedel-Crafts acylation, nitration, and alkaline hydrolysis. The synthesis begins with the acylation of chlorobenzene using chlorobenzoyl chloride in the presence of a Lewis acid catalyst . The resulting product undergoes nitration using a mixed acid (sulfuric acid and nitric acid) to introduce the nitro groups. Finally, the nitrated product is subjected to alkaline hydrolysis in an alcohol-water medium to yield 4,4’-Dihydroxy-3,3’-dinitrobenzophenone .
Industrial Production Methods
The industrial production of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-3,3’-dinitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone.
Scientific Research Applications
Scientific Research Applications
The compound serves multiple functions in scientific research:
1. Chemistry:
- Precursor for Complex Organic Molecules: It is utilized in the synthesis of various organic compounds and polymers. Its reactive hydroxyl and nitro groups facilitate further chemical transformations.
- Polymer Production: It acts as a building block for heat-resistant polyamides, polyamide-imides, and polyimides. These materials are crucial in high-performance applications such as aerospace and automotive industries .
2. Biology:
- Enzyme Inhibition Studies: Research has shown that 4,4'-Dihydroxy-3,3'-dinitrobenzophenone can inhibit specific enzymes by binding to their active sites. This property is explored in studies related to metabolic pathways and potential therapeutic applications.
- Toxicity Evaluations: The compound's effects on cellular viability have been assessed in various studies, revealing its potential cytotoxicity. For example, it has been tested against H9c2 cells to evaluate its protective effects against oxidative stress .
3. Industry:
- UV Stabilizers: It is used in the formulation of UV stabilizers for plastics and coatings, enhancing the durability of materials exposed to sunlight.
- Coatings and Adhesives: The compound's chemical properties make it suitable for use in coatings and adhesives that require enhanced thermal stability and resistance to degradation .
Case Studies
Case Study 1: Use in Polymer Development
A study highlighted the role of this compound as a precursor for synthesizing high-performance polymers. The resulting materials exhibited superior thermal stability compared to traditional polymers, making them suitable for aerospace applications.
Case Study 2: Biological Activity Assessment
Research conducted on the cytotoxic effects of this compound demonstrated that it significantly reduced cell viability in H9c2 cardiac cells under oxidative stress conditions. This finding suggests potential applications in drug development targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
4,4'-Dihydroxybenzophenone
- Structure : Lacks nitro groups, retaining only hydroxyl groups at the 4,4' positions.
- Molecular Formula : C₁₃H₁₀O₃ (MW: 214.22 g/mol) .
- Properties : The absence of nitro groups reduces electron-withdrawing effects, making it less polar and reactive compared to the nitro-substituted derivative. It is commonly used as a UV stabilizer in polymers.
- Applications : Preferred in materials requiring moderate stability and lower toxicity .
2,2′-Dihydroxy-4,4′-dimethoxybenzophenone
- Structure : Methoxy (-OCH₃) groups at 4,4' positions and hydroxyl groups at 2,2' positions.
- Molecular Formula : C₁₅H₁₄O₅ (MW: 274.27 g/mol) .
- Properties : Methoxy groups enhance lipophilicity and steric hindrance, reducing solubility in polar solvents. Unlike nitro groups, methoxy substituents are electron-donating, altering electronic properties.
- Applications : Used in sunscreen formulations due to UV absorption capabilities .
3,3'-Dinitrobenzophenone
4,4'-Difluorobenzophenone
- Structure : Fluorine atoms at 4,4' positions instead of hydroxyl/nitro groups.
- Molecular Formula : C₁₃H₈F₂O (MW: 234.20 g/mol) .
- Properties : Fluorine’s electronegativity increases chemical inertness and thermal stability. Lacks the acidic protons present in hydroxyl-substituted analogs.
- Applications: Key monomer in high-performance polymers like polyether ether ketone (PEEK) .
4,4'-Dihydroxy-2,2'-dichlorobenzophenone
- Structure : Chlorine atoms at 2,2' positions and hydroxyl groups at 4,4'.
- Molecular Formula : C₁₃H₈Cl₂O₃ (MW: 295.11 g/mol) .
- Properties : Chlorine substituents enhance biocidal activity but increase environmental persistence. Combines polar hydroxyl groups with halogenated hydrophobicity.
- Applications : Broad-spectrum fungicide .
Key Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Electron Effects: Nitro groups in this compound increase acidity of hydroxyl groups (due to -M effect), enhancing solubility in alkaline media. This contrasts with methoxy or fluorine substituents, which reduce reactivity .
- Biological Activity: Hydroxyl-nitro combinations may inhibit nitric oxide (NO) production (e.g., IC₅₀ values for related compounds range from 0.8–18.8 μg/mL ), though specific data for the target compound requires further study.
- Synthetic Challenges : Derivatives with multiple substituents (e.g., nitro + hydroxyl) often require multi-step syntheses and careful purification, as seen in the target compound’s 78.34% yield .
Notes on Database Coverage and Structural Complexity
Evidence gaps exist for certain analogs (e.g., 4,4’-dihydroxy-3,3’-dimethylphenyl ether), highlighting limitations in chemical databases . Computational tools and linked data approaches are recommended to predict properties of understudied derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
